molecular formula C13H17N3O2S B054563 (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate CAS No. 120164-22-9

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate

Cat. No. B054563
M. Wt: 279.36 g/mol
InChI Key: QCWYFARWQRLBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate, also known as DMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBC is a carbamate derivative of benzothiazole and has a molecular formula of C12H16N2O2S.

Mechanism Of Action

The mechanism of action of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate varies depending on its application. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate acts as an inhibitor of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate exhibits strong fluorescence properties due to its unique molecular structure.

Biochemical And Physiological Effects

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to have various biochemical and physiological effects depending on its application. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate acts as a pesticide by disrupting the nervous system of insects. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe.

Advantages And Limitations For Lab Experiments

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which can be achieved with high yield. Another advantage is its unique molecular structure, which makes it an excellent candidate for use as a fluorescent probe. One limitation is its potential toxicity, which can limit its applications in medicine and agriculture. Another limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. In medicine, further studies are needed to explore its potential applications as an anticancer agent. In agriculture, further studies are needed to determine its efficacy as a pesticide against various insect and fungal species. In materials science, further studies are needed to explore its potential applications as a fluorescent probe for various materials. Overall, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has significant potential for various applications, and further research is needed to explore its full potential.
Conclusion:
In conclusion, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in medicine, agriculture, and materials science. The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is relatively simple, and it exhibits unique biochemical and physiological effects depending on its application. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments, and there are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. Overall, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has significant potential for various applications, and further research is needed to explore its full potential.

Synthesis Methods

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with dimethylcarbamoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzothiazole with dimethylcarbamate in the presence of sodium hydride. The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate is relatively simple and can be achieved with high yield.

Scientific Research Applications

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been used as a pesticide due to its insecticidal and fungicidal properties. In materials science, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been used as a fluorescent probe due to its unique optical properties.

properties

CAS RN

120164-22-9

Product Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C13H17N3O2S/c1-6-7(2)10(18-13(17)16(4)5)8(3)11-9(6)15-12(14)19-11/h1-5H3,(H2,14,15)

InChI Key

QCWYFARWQRLBKW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C

synonyms

Carbamic acid, dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI)

Origin of Product

United States

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